Cas no 1803609-75-7 (piperidin-4-yl N,N-dimethylcarbamate hydrochloride)

Piperidin-4-yl N,N-dimethylcarbamate hydrochloride is a chemically synthesized compound featuring a piperidine core functionalized with a dimethylcarbamate group and a hydrochloride salt. This structure imparts stability and solubility, making it suitable for pharmaceutical and research applications. The compound's piperidine moiety is often utilized as a building block in medicinal chemistry, particularly in the development of bioactive molecules targeting neurological and therapeutic pathways. The hydrochloride salt enhances its handling and storage properties. Its well-defined molecular architecture allows for precise modifications, facilitating its use in drug discovery and organic synthesis. The compound is typically characterized by high purity and consistent performance in experimental settings.
piperidin-4-yl N,N-dimethylcarbamate hydrochloride structure
1803609-75-7 structure
Product Name:piperidin-4-yl N,N-dimethylcarbamate hydrochloride
CAS No:1803609-75-7
MF:
MW:
MDL:MFCD28968396
CID:4618147
PubChem ID:119032139
Update Time:2025-05-24

piperidin-4-yl N,N-dimethylcarbamate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • piperidin-4-yl N,N-dimethylcarbamate hydrochloride
    • MDL: MFCD28968396

piperidin-4-yl N,N-dimethylcarbamate hydrochloride Pricemore >>

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Additional information on piperidin-4-yl N,N-dimethylcarbamate hydrochloride

Piperidin-4-yl N,N-Dimethylcarbamate Hydrochloride: A Comprehensive Overview

Piperidin-4-yl N,N-dimethylcarbamate hydrochloride, also known by its CAS number 1803609-75-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a hydrochloride salt of piperidin-4-yl N,N-dimethylcarbamate, which belongs to the class of tertiary amines. The structure of this compound consists of a piperidine ring, a four-membered saturated ring with one nitrogen atom, and an N,N-dimethylcarbamate group attached at the 4-position of the piperidine ring. The hydrochloride salt form is commonly used in pharmaceutical applications due to its enhanced solubility and stability.

Piperidin-4-yl N,N-dimethylcarbamate hydrochloride has been studied extensively for its potential applications in drug development. Recent research has focused on its role as a precursor in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents. The compound's unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis. For instance, the piperidine ring can be modified to introduce additional functional groups, thereby expanding its pharmacological profile.

One of the most promising areas of research involving Piperidin-4-yl N,N-dimethylcarbamate hydrochloride is its application in the development of central nervous system (CNS) drugs. Studies have shown that derivatives of this compound exhibit activity at various neurotransmitter receptors, including those involved in pain modulation and mood regulation. For example, certain analogs have demonstrated affinity for serotonin and dopamine receptors, suggesting potential use in treating conditions such as depression and anxiety.

Another area of interest is the compound's role in anti-inflammatory drug development. Research has indicated that Piperidin-4-yl N,N-dimethylcarbamate hydrochloride derivatives possess anti-inflammatory properties, potentially through inhibition of cyclooxygenase (COX) enzymes. This makes them candidates for developing new classes of nonsteroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects compared to traditional NSAIDs.

The synthesis of Piperidin-4-yl N,N-dimethylcarbamate hydrochloride involves several key steps, including the formation of the piperidine ring and subsequent alkylation or acylation reactions to introduce the N,N-dimethylcarbamate group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. These improvements have made the compound more accessible for large-scale applications in pharmaceutical manufacturing.

In terms of pharmacokinetics, Piperidin-4-yl N,N-dimethylcarbamate hydrochloride exhibits favorable absorption profiles, making it suitable for oral administration. Studies have shown that the compound demonstrates moderate bioavailability and undergoes metabolism primarily through hepatic pathways. Its half-life is within a range that allows for once or twice daily dosing regimens, enhancing patient compliance.

Despite its potential benefits, further research is needed to fully understand the safety profile and long-term effects of Piperidin-4-yl N,N-dimethylcarbamate hydrochloride. Preclinical studies are currently underway to evaluate its toxicity profile and assess its suitability for chronic use. Additionally, clinical trials are being planned to investigate its efficacy in treating specific indications such as neuropathic pain and inflammatory disorders.

In conclusion, Piperidin-4-yl N,N-dimethylcarbamate hydrochloride (CAS No. 1803609-75-7) represents a versatile compound with significant potential in drug discovery and development. Its unique chemical structure, combined with recent advances in synthesis and pharmacological research, positions it as a valuable tool in creating novel therapeutic agents. As ongoing studies continue to uncover its full range of applications, this compound is poised to make meaningful contributions to the field of medicine.

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